3,5-Diethylaniline hydrochloride
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Overview
Description
3,5-Diethylaniline hydrochloride: is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where two ethyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is typically found in the form of a hydrochloride salt, which enhances its solubility in water and other polar solvents .
Mechanism of Action
Target of Action
3,5-Diethylaniline hydrochloride is a derivative of aniline, which is a type of arylamine . Arylamines are known to be very reactive towards electrophilic aromatic substitution . The primary targets of this compound are likely to be similar to those of other arylamines, which include various enzymes and receptors in the body.
Mode of Action
Based on the known reactivity of arylamines, it can be inferred that this compound may interact with its targets through electrophilic aromatic substitution . This involves the compound donating an electron pair to an electrophile, leading to the formation of a new bond.
Biochemical Pathways
Arylamines like this compound are known to be involved in various biochemical reactions, including those involving enzymes and receptors . The compound’s interactions with these targets can lead to changes in the activity of these enzymes and receptors, potentially affecting various biochemical pathways.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can cause changes in cellular function over time . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
The effects of 3,5-Diethylaniline hydrochloride vary with different dosages in animal models
Metabolic Pathways
It is believed that this compound interacts with various enzymes or cofactors . Specific details about these interactions and any effects on metabolic flux or metabolite levels are currently lacking.
Transport and Distribution
It is believed that this compound interacts with various transporters or binding proteins . Specific details about these interactions and any effects on its localization or accumulation are currently lacking.
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles within the cell . Specific details about these processes are currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method for preparing 3,5-diethylaniline involves the alkylation of aniline with ethyl halides under basic conditions. The reaction typically proceeds via a Friedel-Crafts alkylation mechanism.
Hydrochloride Formation: The free base 3,5-diethylaniline can be converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Diethylaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3,5-Diethylaniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology:
Biochemical Research: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine:
Pharmaceuticals: The compound is used in the synthesis of certain pharmaceutical agents, particularly those targeting the central nervous system.
Industry:
Dye Manufacturing: It serves as a precursor in the production of dyes and pigments.
Comparison with Similar Compounds
N,N-Diethylaniline: Similar in structure but with both ethyl groups attached to the nitrogen atom.
3,4-Diethylaniline: Ethyl groups are at the 3 and 4 positions instead of 3 and 5.
Dimethylaniline: Contains methyl groups instead of ethyl groups.
Uniqueness:
Steric Effects: The positioning of the ethyl groups at the 3 and 5 positions can result in unique steric effects, influencing the compound’s reactivity and interactions.
Solubility: The hydrochloride form enhances solubility in polar solvents, making it more versatile in various applications.
Properties
IUPAC Name |
3,5-diethylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-8-5-9(4-2)7-10(11)6-8;/h5-7H,3-4,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXYYOSZNOUPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)N)CC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309463-04-3 |
Source
|
Record name | 3,5-diethylaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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